H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH
Description
H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH is a synthetic tetrapeptide composed of glycine (Gly), lysine (Lys), and alanine (Ala) residues, with alternating D- and L-isomers (DL configuration) at the Lys and Ala positions. This structural arrangement introduces stereochemical diversity, which can influence its biological activity, solubility, and metabolic stability. The DL isomerism may enhance resistance to enzymatic degradation, a feature observed in other DL-configured peptides .
Properties
IUPAC Name |
2-[2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVYFATVCRKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine.
Reduction: Reductive conditions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or HOBt.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of aldehyde groups.
Scientific Research Applications
H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key similarities and differences between H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH and related peptides:
| Compound Name | Composition | Key Features | Reference |
|---|---|---|---|
| This compound | Gly-Gly-Lys-Ala-Ala (DL isomers) | DL configuration enhances stability; potential for diverse bioactivities. | — |
| H-Lys-Ala-Met | Lys-Ala-Met (L-isomers) | Simpler tripeptide; limited to lysine and methionine roles. | |
| H-Trp-Gly-Ala | Trp-Gly-Ala (L-isomers) | Neuroactive focus due to tryptophan; lacks stereochemical complexity. | |
| H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp... | Mixed D/L-amino acids | Combines D/L isomers for unique receptor interactions; larger structure. | |
| H-Lys-Ala-Gly | Lys-Ala-Gly (L-isomers) | Used in protein folding studies; lacks DL isomer diversity. | |
| H-DL-Met-DL-Glu-DL-His-DL-Phe... | Multiple D/L-amino acids | Broad biological activities due to diverse amino acid composition. |
Key Differentiators
- DL Isomerism: Unlike peptides with only L-amino acids (e.g., H-Lys-Ala-Met), the target compound’s DL configuration may reduce enzymatic degradation, enhancing its half-life in biological systems .
- Amino Acid Diversity: The inclusion of lysine (positively charged) and alanine (hydrophobic) creates a amphipathic profile, distinguishing it from simpler peptides like H-Trp-Gly-Ala, which focuses on neuroactivity .
- Structural Complexity : With four residues and multiple DL sites, it is more complex than dipeptides (e.g., H-Leu-Phe) but less bulky than larger peptides like H-DL-Tyr-Gly-Gly-DL-Phe... (MW: 1647 g/mol) .
Research Findings and Implications
Solubility and Stability
- While solubility data for the target peptide is unavailable, analogs like H-DL-Leu-Gly-Gly-OH () are soluble in DMSO and stable at -20°C, implying comparable storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
